N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine
Description
Contextualization of N-Cinnamyl Amine and [4-(4-Morpholinyl)phenyl]amine Motifs in Contemporary Chemical Biology
The N-cinnamyl amine scaffold is a derivative of cinnamic acid, a compound widely found in nature. nih.gov The cinnamoyl moiety is a key component in various bioactive molecules and approved drugs, recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov The incorporation of an amine group to the cinnamyl structure offers opportunities for further chemical modifications and interactions with biological targets.
Significance of the Cinnamyl and Morpholine (B109124) Substructures in Lead Identification and Optimization Research
In the realm of drug discovery, the processes of lead identification and optimization are critical for the development of new therapeutics. The cinnamyl and morpholine substructures each play significant roles in these stages.
The cinnamyl group , with its phenyl ring and α,β-unsaturated carbonyl system (in its precursor, cinnamic acid), provides a versatile template for structure-activity relationship (SAR) studies. nih.govnih.gov Modifications to the phenyl ring, the double bond, and the side chain can lead to significant changes in biological activity, allowing medicinal chemists to fine-tune the potency and selectivity of lead compounds. nih.gov For instance, a series of urea-based cinnamyl hydroxamate derivatives have been investigated as potential anticancer agents, with SAR studies revealing that the cinnamyl linker is a crucial chemical feature for their antiproliferative activity. nih.gov
The morpholine ring is often introduced during lead optimization to improve a compound's pharmacokinetic profile. nih.govnih.gov Its incorporation can enhance aqueous solubility and metabolic stability, which are crucial for oral bioavailability. nih.gov Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target. nih.govacs.org In the context of central nervous system (CNS) drug discovery, the morpholine moiety has been shown to improve brain permeability. nih.govacs.org
The strategic combination of the cinnamyl and morpholine substructures in N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine could therefore represent a synergistic approach, where the cinnamyl portion provides the core biological activity and the morpholine moiety enhances its drug-like properties, making it a promising scaffold for further investigation.
Overview of Current Research Trajectories Involving this compound and Related Analogues
While dedicated research on this compound is not extensively documented, studies on closely related analogues provide insights into its potential research trajectories. For example, research into morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives has explored their antimicrobial activities. researchgate.net These studies highlight the potential of combining the cinnamoyl scaffold with a morpholine-containing moiety to develop new anti-infective agents.
Future research on this compound and its analogues could logically extend into several areas, based on the known properties of its components:
Anticancer Activity: Given the established antitumor effects of various cinnamyl compounds, it would be valuable to investigate the antiproliferative activity of this compound against a panel of cancer cell lines. nih.gov
Anti-inflammatory Properties: Both cinnamyl and morpholine derivatives have been associated with anti-inflammatory effects. nih.gov Therefore, evaluating the potential of the target compound to modulate inflammatory pathways is a promising avenue.
Neuropharmacological Applications: The presence of the morpholine ring suggests potential for CNS activity. nih.govacs.org Investigations into its effects on neurological targets could uncover novel therapeutic applications.
Antimicrobial Research: Building on the findings for related cinnamide derivatives, exploring the antibacterial and antifungal properties of this compound is a logical next step. researchgate.net
The synthesis and biological evaluation of a library of analogues, with systematic modifications to both the cinnamyl and the morpholinophenylamine parts of the molecule, would be essential to establish a clear structure-activity relationship and to identify lead compounds for further development.
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-5-17(6-3-1)7-4-12-20-18-8-10-19(11-9-18)21-13-15-22-16-14-21/h1-11,20H,12-16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJQUZWRLMUGC-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cinnamyl N 4 4 Morpholinyl Phenyl Amine and Structural Analogues
Chemical Synthesis of the N-Cinnamyl-N-[4-(4-morpholinyl)phenyl]amine Core Scaffold
The construction of the this compound core involves the formation of two key linkages: the bond between the phenyl ring and the morpholine (B109124) nitrogen, and the bond between the phenylamino (B1219803) nitrogen and the cinnamyl group. Synthetic strategies are often designed in a stepwise fashion, first preparing the N-arylmorpholine intermediate, followed by the introduction of the cinnamyl moiety.
Development of Efficient and Scalable Reaction Pathways
Efficient and scalable synthesis is paramount for the practical application of any chemical entity. For the target compound, a common and effective pathway commences with the synthesis of the key intermediate, 4-(4-morpholinyl)aniline. This can be achieved through several established methods, with a prevalent approach being the nucleophilic aromatic substitution of a p-nitrohalobenzene with morpholine, followed by the reduction of the nitro group.
A typical reaction sequence is outlined below:
Synthesis of 4-(4-Nitrophenyl)morpholine (B78992): This reaction involves the condensation of a p-halonitrobenzene, such as p-chloronitrobenzene or p-fluoronitrobenzene, with morpholine. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and at elevated temperatures.
Reduction to 4-(4-Morpholinyl)aniline: The nitro group of 4-(4-nitrophenyl)morpholine is then reduced to an amine. A widely used method for this transformation is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Once 4-(4-morpholinyl)aniline is obtained, the final step is the introduction of the cinnamyl group. A highly effective and direct method for this transformation is reductive amination. This one-pot reaction involves the condensation of 4-(4-morpholinyl)aniline with cinnamaldehyde (B126680) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-(4-Morpholinyl)aniline, Cinnamaldehyde | Sodium borohydride (NaBH₄), Methanol, Room Temperature | This compound |
| 2 | 4-(4-Morpholinyl)aniline, Cinnamaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane, Room Temperature | This compound |
Investigation of Alternative Synthetic Strategies for the Amine Linkage
While reductive amination is a robust method, alternative strategies for the formation of the N-cinnamyl bond are also explored to accommodate different substrate functionalities and to optimize reaction conditions.
One notable alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. In the context of synthesizing the target compound, this could involve the coupling of cinnamylamine (B1233655) with a suitably functionalized aryl precursor, such as 4-bromo-N-(4-morpholinyl)aniline. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Another approach involves the direct N-alkylation of 4-(4-morpholinyl)aniline with a cinnamyl halide, such as cinnamyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, a potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine.
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | One-pot procedure, high yields, readily available starting materials. | May require careful control of reaction conditions to avoid side reactions. |
| Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance. | Requires a palladium catalyst and phosphine ligand, which can be expensive. |
| Direct N-Alkylation | Simple procedure. | Risk of over-alkylation, potential for side reactions. |
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold can be achieved through various stereoselective synthesis approaches. This is of particular interest as different enantiomers of a chiral molecule can exhibit distinct biological activities.
A prominent strategy for achieving stereoselectivity is through catalytic asymmetric reductive amination . This method utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine. Chiral phosphoric acids and chiral metal complexes are among the catalysts that have been successfully employed for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another approach involves the use of biocatalysis . Enzymes, such as imine reductases (IREDs), can catalyze the reduction of imines with high stereoselectivity. This method offers the advantages of mild reaction conditions and high enantiomeric excess.
Furthermore, chiral derivatives can be prepared by using a chiral starting material. For instance, a chiral cinnamaldehyde derivative or a chiral amine could be used in the synthesis, with the chirality being transferred to the final product.
Diversification Strategies for Structural Analogues and Libraries of this compound
The generation of structural analogues and chemical libraries of this compound is essential for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying the three main components of the molecule: the morpholine ring, the phenyl ring, and the cinnamyl group.
Modification of the Phenyl and Cinnamyl Moieties:
Cross-coupling reactions, such as the Suzuki coupling , are powerful tools for introducing a wide range of substituents onto the phenyl and cinnamyl portions of the molecule. For example, starting with a halogenated precursor, such as N-cinnamyl-N-[4-(4-morpholinyl)-3-bromophenyl]amine, various aryl or alkyl groups can be introduced at the 3-position of the phenyl ring using the appropriate boronic acid. Similarly, functionalized cinnamaldehydes can be synthesized via methods like the Heck reaction and then used in the reductive amination step to introduce diversity into the cinnamyl fragment.
Combinatorial and Parallel Synthesis:
To efficiently generate a large number of analogues, combinatorial and parallel synthesis techniques can be employed. These approaches involve the systematic combination of a set of building blocks to create a library of related compounds. For instance, a library of this compound analogues could be synthesized by reacting a panel of substituted 4-(4-morpholinyl)anilines with a variety of substituted cinnamaldehydes in a parallel format.
Solid-Phase Synthesis:
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, facilitating purification and automation. In this strategy, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out. After the final step, the desired product is cleaved from the resin. This methodology is well-suited for the multi-step synthesis of diverse N-cinnamyl-N-arylamine derivatives.
| Strategy | Description | Examples of Modifications |
|---|---|---|
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduction of various substituents on the aromatic rings. | Alkylation, arylation, or heteroarylation of the phenyl or cinnamyl groups. |
| Combinatorial/Parallel Synthesis | Systematic combination of diverse building blocks. | Varying substituents on the aniline (B41778) and cinnamaldehyde starting materials. |
| Solid-Phase Synthesis | Synthesis on a solid support for ease of purification. | Generation of libraries with diverse functional groups on all parts of the molecule. |
Computational and Theoretical Studies on N Cinnamyl N 4 4 Morpholinyl Phenyl Amine and Its Interactions
Molecular Docking Investigations for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine, with a biological target, typically a protein or enzyme. ijcce.ac.irmdpi.com By simulating the interaction between the ligand and the target's binding site, molecular docking can identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. frontiersin.org
A representative data table from such a study is shown below, illustrating the predicted binding energies and key interacting residues for this compound with a hypothetical protein kinase.
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Leu25, Val33, Ala46, Lys62, Glu80, Asp150 |
| Hydrogen Bonds | 2 | Lys62, Asp150 |
| Hydrophobic Interactions | 6 | Leu25, Val33, Ala46, Phe82, Leu135, Ala148 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by correlating molecular descriptors (physicochemical properties) with observed activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules. nih.govnih.gov These analyses generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net
For a series of compounds including this compound, a 3D-QSAR study could elucidate the structural requirements for enhanced biological activity. nih.gov By aligning the molecules and calculating their interaction fields, a predictive model can be generated. nih.gov The resulting contour maps would guide the design of new derivatives with potentially improved potency. For instance, a blue contour near the morpholine (B109124) ring in a CoMFA electrostatic map would suggest that an electropositive substitution at that position could increase activity. researchgate.net
Below is an example of a data table summarizing the statistical validation of a hypothetical 3D-QSAR model.
| Statistical Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.65 | 0.68 |
| r² (non-cross-validated r²) | 0.92 | 0.94 |
| Standard Error of Estimate | 0.31 | 0.28 |
| F-value | 120.5 | 135.2 |
| Predictive r² (for test set) | 0.75 | 0.78 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Characterization of this compound Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.gov These methods can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govbohrium.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov
A quantum chemical study of this compound would involve optimizing its 3D structure and calculating its electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the regions of the molecule most likely to be involved in chemical reactions and charge transfer interactions. nih.gov
A table summarizing key quantum chemical descriptors for this compound is provided below.
| Quantum Chemical Descriptor | Calculated Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Dipole Moment (Debye) | 3.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.com These simulations provide insights into the conformational flexibility of a molecule and the dynamic behavior of a ligand-target complex. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of this compound and its stability when bound to a biological target. nih.gov
An MD simulation of the this compound-protein complex, obtained from molecular docking, would reveal the stability of the binding pose and the key interactions over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to assess the stability of the complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding.
The following table presents typical results from an MD simulation analysis.
| Simulation Parameter | Average Value | Interpretation |
| Ligand RMSD (Å) | 1.5 | Stable binding of the ligand |
| Protein Backbone RMSD (Å) | 2.0 | The overall protein structure is stable |
| Number of H-bonds (ligand-protein) | 2-3 | Consistent hydrogen bonding interactions |
This table presents hypothetical data for illustrative purposes.
In Silico Prediction of Ligand-Target Binding Affinity and Selectivity
In silico methods can also be used to predict the binding affinity and selectivity of a ligand for different biological targets. researchgate.net Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding free energies compared to docking scores. These methods, while computationally intensive, account for the entropic and enthalpic contributions to binding.
Predicting the selectivity of this compound is crucial for assessing its potential as a therapeutic agent with minimal off-target effects. By calculating its binding affinity to a panel of related proteins (e.g., different kinase isoforms), it is possible to predict its selectivity profile. A compound with a significantly higher affinity for the intended target over other proteins is considered to be more selective.
A hypothetical table comparing the predicted binding affinities of this compound for a target kinase and two off-target kinases is shown below.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Selectivity Ratio |
| Target Kinase A | -9.8 | - |
| Off-target Kinase B | -7.2 | 400 |
| Off-target Kinase C | -6.5 | 1500 |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar and Rational Design of N Cinnamyl N 4 4 Morpholinyl Phenyl Amine Derivatives
Identification of Key Structural Determinants for Biological Activity and Selectivity
The cinnamyl group, an unsaturated scaffold, contributes significantly to the molecule's interaction with target proteins, often through hydrophobic and π-π stacking interactions. nih.gov The double bond within the cinnamyl moiety introduces a degree of rigidity, which can be crucial for optimal binding orientation within a receptor or enzyme active site. researchgate.net The phenyl ring of the cinnamyl group provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to enhance target affinity and selectivity. nih.gov
Systematic Modifications to the Cinnamyl Moiety and Their Pharmacological Impact
Systematic modifications of the cinnamyl moiety have been shown to have a profound impact on the pharmacological profile of related compounds. The electronic nature and position of substituents on the phenyl ring of the cinnamyl group can dramatically alter biological activity. For instance, in various series of bioactive compounds, the introduction of electron-withdrawing or electron-donating groups on this ring has been shown to modulate potency. nih.gov
Alterations to the double bond of the cinnamyl group, such as reduction to a single bond or introduction of conformational constraints, can also significantly affect activity. The trans-configuration of the double bond is often preferred for optimal activity, as it imparts a specific spatial arrangement to the molecule. researchgate.net The stereochemistry of any chiral centers introduced into the cinnamyl linker is also a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding affinities and efficacies. nih.govresearchgate.net
| Modification to Cinnamyl Moiety | Observed Pharmacological Impact | Potential Rationale |
| Phenyl Ring Substitution | Modulation of potency and selectivity | Alters electronic properties and steric interactions with the target |
| Double Bond Geometry (cis vs. trans) | trans isomer often more active | Influences the overall molecular shape and fit within the binding site |
| Reduction of Double Bond | Generally leads to a decrease in activity | Loss of rigidity and potential π-stacking interactions |
| Introduction of Alkyl Groups | Can either increase or decrease activity depending on the target | Affects lipophilicity and steric interactions |
Influence of Substitutions on the Phenyl Ring and Morpholine (B109124) Heterocycle on Biological Activity
The morpholine ring itself, while often retained for its favorable pharmacokinetic properties, can also be a site for modification. Although less common, substitutions on the morpholine ring can be explored to further refine the compound's properties. The replacement of the morpholine oxygen with other heteroatoms, for instance, can alter the ring's conformation and hydrogen bonding capacity. wits.ac.za
| Modification to N-Phenylmorpholine Moiety | Observed Pharmacological Impact | Potential Rationale |
| Phenyl Ring Substitution (e.g., halogens, alkyl, alkoxy) | Significant changes in potency and selectivity | Alters electronic properties, lipophilicity, and metabolic stability |
| Morpholine Ring Substitution | Can modulate activity and physicochemical properties | Affects conformation, solubility, and potential for hydrogen bonding |
| Bioisosteric Replacement of Morpholine | Can lead to altered selectivity and potency | Changes in ring pKa, conformation, and interaction with target |
Strategic Alterations of the Linker Region and Their Stereochemical Implications
Introducing rigidity into the linker, for example, by incorporating cyclic structures or double/triple bonds, can restrict the conformational freedom of the molecule. researchgate.net This can be advantageous if it pre-organizes the molecule into its bioactive conformation, leading to an increase in potency. However, excessive rigidity can also be detrimental if it prevents the molecule from adopting the necessary orientation for binding. researchgate.net
Furthermore, the introduction of chiral centers within the linker region can lead to stereoisomers with markedly different biological activities. The precise spatial arrangement of substituents around a stereocenter can dictate how the molecule interacts with a chiral biological target, with one enantiomer often exhibiting significantly higher potency than the other. nih.govresearchgate.netwits.ac.za
Rational Design Principles for Enhancing Specificity and Potency in N-Cinnamyl-N-[4-(4-morpholinyl)phenyl]amine Analogues
Based on the structure-activity relationships discussed, several rational design principles can be formulated to guide the development of more specific and potent this compound analogues.
Optimization of the N-Phenylmorpholine Scaffold: The morpholine ring is generally considered a favorable feature for its contribution to good pharmacokinetic properties. nih.govnih.gov Fine-tuning of substituents on the attached phenyl ring is a key strategy to enhance target-specific interactions. The choice of substituents should be guided by the nature of the target's binding site, considering factors like hydrophobicity, hydrogen bonding potential, and steric tolerance. scispace.com
Systematic Exploration of the Cinnamyl Moiety: A systematic exploration of substitutions on the phenyl ring of the cinnamyl group is crucial. This includes varying the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents to map the interaction landscape of the target binding pocket. nih.gov Maintaining the trans-geometry of the double bond is often a good starting point. researchgate.net
Linker Design and Stereochemical Control: The linker region offers significant opportunities for optimization. Varying the length and rigidity of the linker can be used to achieve optimal positioning of the key pharmacophoric elements. researchgate.netnih.govnih.gov When introducing chiral centers, stereoselective synthesis is paramount to isolate and evaluate the individual stereoisomers, as they are likely to exhibit different pharmacological profiles. nih.govresearchgate.net
Scaffold Hopping and Bioisosteric Replacement: While the N-phenylmorpholine core is well-established, exploring bioisosteric replacements for the morpholine ring could lead to novel scaffolds with improved properties or different selectivity profiles. wits.ac.za Similarly, replacing the cinnamyl group with other unsaturated moieties could uncover new avenues for activity.
By applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with enhanced potency, selectivity, and drug-like properties for a range of therapeutic applications.
Research Applications and Future Directions for N Cinnamyl N 4 4 Morpholinyl Phenyl Amine in Chemical Research
Utility as a Chemical Probe for Biological Target Validation and Pathway Interrogation
While N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine has not been explicitly developed as a chemical probe, its structural components suggest a potential utility in this area. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function. The development of such a probe would require rigorous characterization of its selectivity and mechanism of action.
The morpholine (B109124) ring is a common feature in many bioactive compounds and has been incorporated into molecules targeting a variety of proteins. For instance, derivatives of morpholine have been investigated for their affinity towards different biological targets, suggesting that the morpholinophenyl group in the target compound could contribute to specific protein-ligand interactions.
Furthermore, the cinnamyl group is a known pharmacophore present in numerous natural and synthetic compounds with diverse biological activities. The electrophilic nature of the cinnamaldehyde-related structures can allow for covalent interactions with nucleophilic residues in protein binding sites, a property that can be harnessed in the design of targeted covalent inhibitors as chemical probes.
Role as a Lead Compound for Further Academic Drug Discovery Research (excluding clinical development)
The structure of this compound presents a promising scaffold for academic drug discovery programs. Its constituent parts have been independently associated with various therapeutic effects, making the combined molecule a candidate for optimization against a range of diseases.
For example, numerous cinnamyl derivatives have been synthesized and evaluated for their potential as antitumor agents. nih.gov These compounds often exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov The presence of the cinnamyl group in this compound suggests that it could serve as a starting point for the development of novel anticancer agents.
Similarly, the morpholine moiety is a key component in many approved drugs and investigational compounds. Its inclusion in a molecular structure can improve physicochemical properties such as solubility and metabolic stability. Research on other morpholine-containing compounds has demonstrated their potential as anti-inflammatory agents. researchgate.net
The table below summarizes the potential therapeutic areas for lead compound optimization based on the activities of related structural motifs.
| Structural Moiety | Associated Biological Activity | Potential Therapeutic Area for Lead Optimization |
| Cinnamyl Group | Anticancer, Antimicrobial | Oncology, Infectious Diseases |
| Morpholine Ring | Anti-inflammatory, CNS activity | Inflammation, Neurology |
| N-phenyl-N-alkylamine | Kinase Inhibition, various | Oncology, various |
Exploration of Novel Biofunctional Applications Beyond Established Targets
Beyond the more established areas of anticancer and anti-inflammatory research, the unique combination of functional groups in this compound opens up possibilities for exploring novel biofunctional applications. The inherent reactivity of the cinnamyl group, for instance, could be exploited in the development of new types of biocompatible materials or as a component in biosensors.
The electronic properties of the N-phenyl-N-alkylamine core could also be of interest in the field of materials science, potentially for applications in organic electronics. Furthermore, the ability of the morpholine group to engage in hydrogen bonding could be leveraged in the design of supramolecular assemblies with unique biological or material properties.
Synergistic Approaches Combining Synthesis, Computational, and Biological Methodologies
A modern approach to exploring the potential of this compound would involve a synergistic combination of synthetic chemistry, computational modeling, and biological screening. Computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets for the compound and to guide the design of more potent and selective analogs. nih.gov
Synthetic efforts would then focus on the efficient preparation of these designed analogs, followed by comprehensive biological evaluation to validate the computational predictions and to identify promising lead compounds. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and would be essential for unlocking the full potential of the this compound scaffold.
Unexplored Chemical Space and Structural Scaffolds Derived from this compound
The chemical structure of this compound serves as a foundation for the exploration of a vast and largely unexplored chemical space. Systematic modifications of each of the three main components of the molecule could lead to the discovery of novel compounds with unique biological activities.
Possible modifications could include:
Substitution on the cinnamyl phenyl ring: Introducing various substituents could modulate the electronic and steric properties of the molecule, potentially leading to improved target affinity and selectivity.
Alteration of the linker: The length and flexibility of the alkyl chain connecting the amine to the cinnamyl group could be varied to optimize binding to a target protein.
Modification of the morpholinophenyl group: The morpholine ring could be replaced with other heterocyclic systems to explore new interactions with biological targets. Additionally, substitution on the phenyl ring of this moiety could provide another avenue for structural diversification.
The following table outlines some potential avenues for structural modification and the corresponding rationale.
| Modification Site | Potential Modification | Rationale |
| Cinnamyl Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Modulate electronic properties and target interactions |
| Alkyl Linker | Varying chain length and rigidity | Optimize spatial orientation for target binding |
| Morpholine Ring | Replacement with thiomorpholine, piperazine, etc. | Explore different hydrogen bonding and steric interactions |
| Phenyl Ring of Morpholinophenyl | Introduction of substituents | Fine-tune physicochemical properties and target affinity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine, and how can intermediates be optimized?
- Methodology : Utilize Buchwald-Hartwig amination or Ullmann coupling to introduce the morpholinyl and cinnamyl groups. For intermediates, monitor reaction progress via TLC or HPLC and optimize conditions (e.g., catalyst loading, temperature) to minimize byproducts. Purify intermediates using column chromatography with gradient elution (silica gel, hexane/ethyl acetate) .
- Analytical Validation : Confirm intermediate structures via / NMR and high-resolution mass spectrometry (HRMS) to ensure regioselectivity .
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
- Methodology : Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO). Collect X-ray diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL (for small-molecule crystallography) with anisotropic displacement parameters and hydrogen atom placement via riding models .
- Validation : Check R-factors () and residual electron density maps to confirm structural accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use //-NMR (if fluorinated analogs exist) in deuterated solvents (e.g., CDCl) to assign proton environments and confirm substitution patterns.
- MS : Employ ESI-HRMS to verify molecular ion peaks and fragmentation patterns .
- IR : Identify functional groups (e.g., C-N stretches from morpholinyl) via ATR-FTIR .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?
- Methodology :
- Derivatization : Synthesize analogs with varying substituents on the cinnamyl or morpholinyl moieties (e.g., electron-withdrawing/-donating groups).
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC) and compare potency.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental SAR .
Q. What experimental approaches can resolve contradictions in biological activity data for this compound?
- Methodology :
- Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets.
- Metabolic Stability : Assess compound stability in liver microsomes or plasma to rule out false negatives due to rapid degradation .
Q. How can the metabolic pathways of this compound be elucidated in preclinical models?
- Methodology :
- In Vitro : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS.
- In Vivo : Administer -labeled compound to rodents and collect plasma/urine for radiometric detection.
- Enzyme Mapping : Use CYP450 isoform-specific inhibitors to pinpoint enzymes responsible for primary metabolism .
Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?
- Methodology :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility (logP < 3).
- Prodrug Design : Mask labile functional groups (e.g., amines) with acetyl or phosphate esters to enhance oral bioavailability.
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
